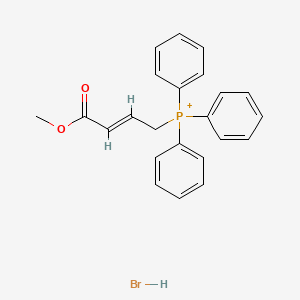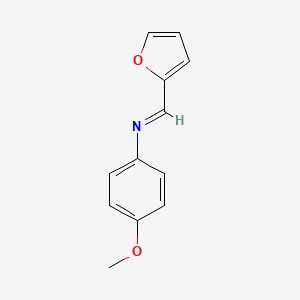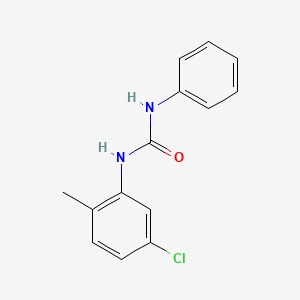
1-(5-Methyl-2-methylsulfinylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is an organic compound with the molecular formula C10H12O2S. It is a benzene derivative characterized by the presence of a methyl group and a methylsulfinyl group attached to the phenyl ring, along with an ethanone group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone can be synthesized through various organic synthesis methods. One common approach involves the Friedel-Crafts acylation of 5-methyl-2-(methylsulfinyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone often involves large-scale batch reactors. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The use of automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out under controlled temperature conditions.
Major Products Formed:
Oxidation: Formation of 1-[5-methyl-2-(methylsulfonyl)phenyl]ethanone.
Reduction: Formation of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-[5-methyl-2-(methylsulfinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular enzymes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-[5-Methyl-2-(methylsulfonyl)phenyl]ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.
1-[5-Methyl-2-(methylthio)phenyl]ethanone: Contains a methylthio group instead of a methylsulfinyl group.
1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanol: The ethanone group is reduced to an alcohol.
Uniqueness: 1-[5-Methyl-2-(methylsulfinyl)phenyl]ethanone is unique due to the presence of both a methylsulfinyl group and an ethanone group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
34617-87-3 |
|---|---|
Fórmula molecular |
C10H12O2S |
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
1-(5-methyl-2-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2S/c1-7-4-5-10(13(3)12)9(6-7)8(2)11/h4-6H,1-3H3 |
Clave InChI |
HRAWKZRPJBYTSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


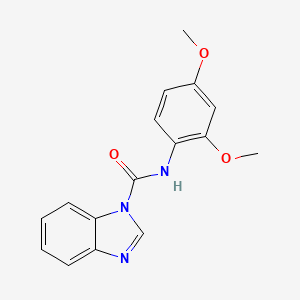

![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
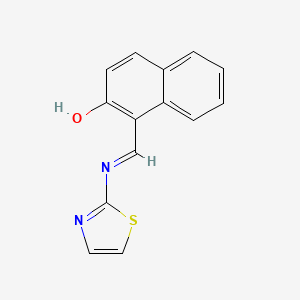
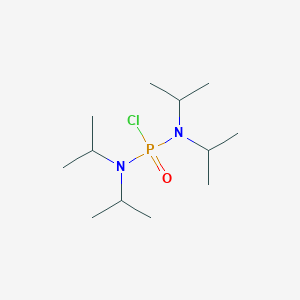
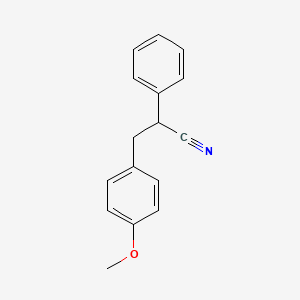
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)


